Product packaging for 1-Aminospiro[2.3]hexan-5-ol hydrochloride(Cat. No.:CAS No. 2126177-25-9)

1-Aminospiro[2.3]hexan-5-ol hydrochloride

Cat. No.: B2874780
CAS No.: 2126177-25-9
M. Wt: 149.62
InChI Key: NDQGBGHWUCVMJS-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Sciences and Drug Discovery Frameworks

Spirocyclic systems are increasingly recognized as privileged scaffolds in drug discovery due to their unique structural and physicochemical properties. The fusion of two rings at a single tetrahedral carbon atom, the spirocenter, imparts a rigid, three-dimensional geometry that is often advantageous for molecular recognition by biological targets. In medicinal chemistry, the incorporation of spirocyclic motifs can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. cymitquimica.com

The shift from flat, aromatic structures towards molecules with a higher fraction of sp3-hybridized carbons, such as those found in spirocycles, generally correlates with enhanced solubility, improved metabolic stability, and a reduced likelihood of off-target effects. This "escape from flatland" is a guiding principle in modern drug design, aiming to create more complex and specific therapeutic agents. mdpi.com The rigid nature of spirocyclic scaffolds can also reduce the entropic penalty upon binding to a protein target, potentially leading to higher binding affinities.

Conformational Characteristics and Three-Dimensionality of Spirocyclic Architectures in Molecular Design

The defining feature of spirocyclic architectures is their inherent three-dimensionality. Unlike planar aromatic systems, which largely occupy a two-dimensional space, spirocycles project their substituent groups in well-defined vectors into three-dimensional space. This allows for a more precise and comprehensive exploration of the binding pockets of proteins and other biological macromolecules.

The conformational behavior of spirocycles is dictated by the size and nature of the constituent rings. Spirocycles composed of small rings, such as cyclopropane (B1198618) and cyclobutane (B1203170), are particularly rigid and possess a limited number of well-defined conformations. This conformational restriction is a powerful tool in molecular design, as it allows chemists to lock a molecule into a bioactive conformation, thereby enhancing its interaction with a specific target. The defined spatial arrangement of functional groups on a spirocyclic core can lead to highly selective ligands.

Historical Development and Current Trends in Spirocyclic Chemistry Research

The concept of spiro compounds has been known for over a century, with early work focusing on their unique structural and stereochemical properties. However, the synthesis of these complex molecules was often challenging, limiting their widespread application. In recent decades, the development of new synthetic methodologies, including advances in catalysis and ring-formation strategies, has made spirocyclic scaffolds more accessible to organic and medicinal chemists. mdpi.com

Current trends in spirocyclic chemistry research are driven by the demand for novel chemical matter in drug discovery and materials science. There is a growing interest in the synthesis of diverse libraries of spirocyclic compounds for high-throughput screening. Furthermore, the use of spirocycles as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is an active area of investigation. For instance, spirocyclic fragments are being explored as replacements for common motifs like piperidine (B6355638) or cyclohexane (B81311) rings to improve drug-like properties.

The Spiro[2.3]hexane Core: A Unique Motif in Constrained Systems

The spiro[2.3]hexane framework, which consists of a cyclopropane ring fused to a cyclobutane ring, represents a particularly interesting and highly strained spirocyclic system. The inherent ring strain of this small bicyclic structure gives rise to unique chemical reactivity and distinct conformational properties. The synthesis of spiro[2.3]hexane derivatives can be challenging, often relying on methods such as the cyclopropanation of methylenecyclobutanes or the [2+2] cycloaddition of vinylidenecyclopropanes.

In the context of medicinal chemistry, the spiro[2.3]hexane scaffold is of interest for its ability to act as a conformationally restricted building block. For example, derivatives of spiro[2.3]hexane have been synthesized as rigid analogs of important neurotransmitters like γ-aminobutyric acid (GABA) and L-glutamic acid. researchgate.netbeilstein-journals.org By incorporating the spiro[2.3]hexane core, researchers aim to develop ligands with enhanced selectivity for specific receptor subtypes.

"1-Aminospiro[2.3]hexan-5-ol hydrochloride" is a specific example of a functionalized spiro[2.3]hexane. While detailed research on this particular compound is limited in published literature, its structure suggests its potential as a versatile building block in the synthesis of more complex molecules for biological evaluation. The presence of an amino group and a hydroxyl group provides two points for further chemical modification, allowing for the exploration of structure-activity relationships in a drug discovery program.

Below are the known properties of this compound:

PropertyValue
CAS Number 2126177-25-9
Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
IUPAC Name 1-aminospiro[2.3]hexan-5-ol;hydrochloride
SMILES C1C(CC12CC2N)O.Cl
InChI Key BWKHTRYJANAUCO-UHFFFAOYSA-N

The synthesis of related amino-substituted spiro[2.3]hexanes often involves multi-step sequences starting from functionalized cyclobutanes. For instance, a Russian patent describes the synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid, another GABA analog, utilizing a modified Curtius reaction on a spiro[2.3]hexane precursor. google.com Such synthetic strategies could potentially be adapted to produce this compound. The development of synthetic routes to novel spiro[2.3]hexane building blocks like this is crucial for expanding the accessible chemical space for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO B2874780 1-Aminospiro[2.3]hexan-5-ol hydrochloride CAS No. 2126177-25-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminospiro[2.3]hexan-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-4(8)2-6;/h4-5,8H,1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQGBGHWUCVMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126177-25-9
Record name 1-aminospiro[2.3]hexan-5-ol hydrochloride
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Synthetic Methodologies and Chemical Transformations for 1 Aminospiro 2.3 Hexan 5 Ol Hydrochloride and Its Analogues

Foundational Approaches for the Construction of the Spiro[2.3]hexane Ring System

The inherent ring strain of the spiro[2.3]hexane system, which combines a cyclopropane (B1198618) and a cyclobutane (B1203170) ring sharing a single carbon atom, necessitates specific synthetic methodologies for its efficient construction. Key strategies include cyclopropanation reactions and ring expansion or contraction of suitable precursors.

Cyclopropanation Reactions in Spiro[2.3]hexane Scaffold Assembly

A prevalent and effective method for the synthesis of the spiro[2.3]hexane skeleton involves the cyclopropanation of exocyclic double bonds on cyclobutane precursors, particularly methylenecyclobutane (B73084) derivatives. This approach directly installs the three-membered ring onto the four-membered ring in a single step.

Various reagents and conditions have been developed for this transformation. The Simmons-Smith reaction, which utilizes a carbenoid species typically generated from diiodomethane (B129776) and a zinc-copper couple, is a well-established method for the cyclopropanation of alkenes and has been applied to the synthesis of spiro[2.3]hexane systems. wikipedia.orgnih.gov The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comlibretexts.org

Another common approach involves the metal-catalyzed decomposition of diazo compounds in the presence of a methylenecyclobutane derivative. wikipedia.org Catalysts based on rhodium, copper, and palladium are frequently employed to generate a metal carbene intermediate, which then undergoes a [2+1] cycloaddition with the alkene. For instance, the rhodium-catalyzed cyclopropanation of a terminal double bond on a substituted azetidine (B1206935) with ethyl diazoacetate has been used to construct the 5-azaspiro[2.3]hexane framework. researchgate.net

Furthermore, visible-light-mediated, metal-free protocols have been developed as a green alternative for the synthesis of spiro[2.3]hexanes from methylenecyclobutane and diazoester derivatives, offering moderate to high yields. researchgate.net

The choice of cyclopropanation reagent and catalyst can influence the diastereoselectivity of the reaction when substituted methylenecyclobutanes are used. Tin-ate complexes have been shown to catalyze the annulation of methylenecyclopropanes with cyanoalkenes, where the diastereoselectivity is influenced by the catalyst's halogen atom and the electronic properties of the cyanoalkene. researchgate.net

Cyclopropanation MethodReagentsKey Features
Simmons-Smith ReactionCH₂I₂/Zn-CuStereospecific, carbenoid-based. wikipedia.orgnih.gov
Catalytic Diazo DecompositionDiazo compounds, Metal catalysts (Rh, Cu, Pd)Forms metal carbene intermediate, versatile. wikipedia.org
Visible-Light MediatedDiazoesters, Visible lightMetal-free, green chemistry approach. researchgate.net
Tin-Ate Complex CatalyzedMethylenecyclopropanes, CyanoalkenesDiastereoselective, influenced by catalyst and substrate. researchgate.net

Ring Expansion and Contraction Strategies from Cyclobutane and Azetidine Precursors

Ring expansion and contraction reactions provide alternative pathways to the spiro[2.3]hexane core, often starting from more readily available cyclobutane or azetidine derivatives.

One strategy involves the ring contraction of a spiro researchgate.netresearchgate.netheptanone, which can be synthesized through the [2+2] cycloaddition of dichloroketen with methylenecyclobutane. Subsequent reduction and ring contraction of the resulting dichlorospiro[3.3]heptanone can yield spiro[2.3]hexane derivatives.

Ring expansion strategies can also be employed. For instance, 1-oxaspiro[2.3]hexanes, which can be synthesized from cyclobutanones, can undergo Lewis acid-mediated ring expansion to yield cyclopentanones, demonstrating the reactivity of the strained spiro[2.3]hexane system. rsc.org While not a direct synthesis of the carbocyclic spiro[2.3]hexane, this highlights the potential for ring expansion methodologies in manipulating related spirocyclic systems.

The synthesis of 5-azaspiro[2.3]hexane derivatives, which are analogues of the carbocyclic system, can be achieved from azetidine precursors. For example, a multi-step sequence starting from an N-Boc-protected azetidinone involving a Horner–Wadsworth–Emmons olefination followed by a Corey–Chaikovsky cyclopropanation has been reported. researchgate.net

Stereoselective Synthesis of Spiro[2.3]hexane-based Amino Alcohols

Achieving stereocontrol in the synthesis of highly substituted spiro[2.3]hexane systems, particularly those bearing multiple functional groups like amino alcohols, is a significant challenge. The rigid and sterically congested nature of the spirocyclic core demands careful selection of synthetic methods and reaction conditions.

Diastereoselective synthesis of functionalized spiro[2.3]hexanes has been achieved through various cycloaddition strategies. For example, the thermal annulation of methylenecyclopropanes with cyanoalkenes catalyzed by a tin-ate complex can proceed with diastereoselectivity. researchgate.net The stereochemical outcome is often dependent on the nature of the catalyst and the substituents on the reactants.

In the context of amino acid and amino alcohol synthesis, stereocontrol can be introduced at different stages. For the synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally restricted analogues of L-glutamic acid, a diastereoselective rhodium-catalyzed cyclopropanation reaction was a key step in introducing the cyclopropane moiety. researchgate.net

While the stereoselective synthesis of 1-Aminospiro[2.3]hexan-5-ol itself is not extensively documented, the principles of stereoselective synthesis of polysubstituted spiropentanes and other complex spirocycles can be applied. nih.gov This would likely involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For instance, a diastereoselective carbometalation of a substituted cyclopropene (B1174273) has been used to generate polysubstituted spiropentanes with high stereocontrol. nih.gov

Targeted Synthesis of 1-Aminospiro[2.3]hexan-5-ol Hydrochloride

The synthesis of the target molecule, this compound, requires the strategic introduction of both an amino group and a hydroxyl group onto the pre-formed spiro[2.3]hexane scaffold.

Strategies for Incorporating Amino Functionality onto the Spiro[2.3]hexane Core

A common strategy for the introduction of an amino group onto the spiro[2.3]hexane ring system involves the transformation of a carboxylic acid functionality. The Curtius rearrangement is a well-established method for converting a carboxylic acid into an amine with the loss of one carbon atom. This has been applied to the synthesis of spiro[2.3]hexane-derived α-amino acids from commercially available spirocyclic diesters, which undergo monohydrolysis followed by a Curtius rearrangement. researchgate.netscilit.com

A Russian patent describes a method for producing 5-aminospiro[2.3]hexane-1-carboxylic acid where a carboxyl group on 3-(methylene)cyclobutane carboxylic acid is transformed into a Boc-protected amino group via a modified Curtius reaction. google.com This is followed by cyclopropanation with a diazoacetic ester to form the spiro[2.3]hexane ring system. google.com

Another approach involves the synthesis of spiro[2.3]hexane amino acids starting from 3-methylenecyclobutanecarboxylic acid and its methyl ester. researchgate.net These methods are based on the [1+2] cycloaddition of diazoacetic or diazophosphonic esters to the methylenecyclobutane, followed by a modified Curtius reaction to convert the carboxy group into an amino group. researchgate.net

MethodStarting MaterialKey TransformationProduct
Curtius RearrangementSpirocyclic diesterMonohydrolysis, Curtius RearrangementSpiro[2.3]hexane-derived α-amino acid researchgate.netscilit.com
Modified Curtius Reaction3-(Methylene)cyclobutane carboxylic acidConversion of COOH to NH-Boc, Cyclopropanation5-Amino-spiro[2.3]hexane-1-carboxylic acid google.com
[1+2] Cycloaddition & Curtius3-Methylenecyclobutanecarboxylic acid esterCycloaddition with diazoester, Curtius Reaction5-Aminospiro[2.3]hexanecarboxylic acid researchgate.net

Methods for Introducing Hydroxyl Groups in Spiro[2.3]hexane Derivatives

The introduction of a hydroxyl group onto the spiro[2.3]hexane core can be achieved through several synthetic transformations. A plausible and direct route to 1-Aminospiro[2.3]hexan-5-ol would involve the reduction of a corresponding carboxylic acid or ester at the 5-position.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to alcohols. Borane (BH₃) complexes, such as BH₃-THF or BH₃-SMe₂, are also effective and can offer chemoselectivity in the presence of other functional groups.

A synthetic strategy for 1-Aminospiro[2.3]hexan-5-ol could therefore involve the synthesis of a precursor such as 1-(N-protected-amino)spiro[2.3]hexane-5-carboxylic acid or its corresponding ester. The carboxylic acid or ester functionality could then be selectively reduced to the primary alcohol, followed by deprotection of the amino group and formation of the hydrochloride salt. The stereochemical outcome of the reduction would need to be considered, as the approach of the reducing agent to the carbonyl group could be influenced by the stereochemistry of the spirocyclic framework.

Alternatively, a hydroxyl group could be present in the starting material prior to the construction of the spirocyclic system. For example, the cyclopropanation of a 3-methylenecyclobutanol derivative could potentially be used to construct the spiro[2.3]hexane skeleton with the hydroxyl group already in place. The stereochemistry of the hydroxyl group in the starting material would then dictate the stereochemistry in the final product.

Chiral Resolution and Enantioselective Synthesis of Spiro-Amino Alcohols

The production of enantiomerically pure spiro-amino alcohols can be achieved through two primary strategies: the separation of a racemic mixture (chiral resolution) or the direct synthesis of a single enantiomer (enantioselective synthesis).

Chiral Resolution: A prominent method for chiral resolution in related systems is enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted stereoisomers. For instance, in the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides, a key racemic intermediate was successfully resolved using lipase-catalyzed acylation. Among several enzymes screened, Pseudomonas cepacia lipase (B570770) (PSL) demonstrated the highest efficacy and enantioselectivity on a multigram scale.

Enantioselective Synthesis: Direct asymmetric synthesis offers a more atom-economical approach to obtaining chiral amino alcohols. Modern catalytic methods enable the formation of stereogenic centers with high levels of control.

Catalytic Asymmetric Hydrogenation: Complementary catalytic systems can provide access to different diastereomers of amino alcohols. For γ-amino ketones, Iridium-catalyzed asymmetric transfer hydrogenation is effective for producing anti-products, while Rhodium-catalyzed asymmetric hydrogenation yields the corresponding syn-products.

Copper-Catalyzed Reductive Coupling: An enantioselective copper-catalyzed reductive coupling has been developed for the addition of N-substituted allyl groups to ketones. This method generates chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity.

Advanced Synthetic Protocols for Functionalized Spiro[2.3]hexanes

The construction of the strained spiro[2.3]hexane framework is a significant synthetic challenge. Recent advancements have provided novel and efficient methods for its assembly.

Transition Metal-Catalyzed Reactions for Spirocyclic Construction

Transition metals play a pivotal role in catalyzing the formation of complex carbocyclic systems, including spirocycles.

Nickel-Catalyzed Cyclopropanations: A notable development is the use of Nickel(0) catalysis to employ [1.1.1]propellane as a carbene precursor. acs.org This reaction with various functionalized alkenes proceeds via a concerted double C-C bond activation to yield methylenespiro[2.3]hexane products, avoiding the mixture of isomers often seen in other transition metal-catalyzed reactions of propellane. acs.orgorganic-chemistry.org The resulting methylenespiro[2.3]hexanes are versatile intermediates for further functionalization. organic-chemistry.org

Rhodium-Catalyzed Cyclopropanation: Rhodium catalysts are effective for diastereoselective cyclopropanation reactions. In the synthesis of 5-azaspiro[2.3]hexane derivatives, a rhodium-catalyzed reaction was a key step in introducing the cyclopropane ring onto an azetidine precursor. beilstein-journals.org Rhodium(III) catalysis has also been used in oxidative [4+1] spiroannulation reactions to assemble novel isoquinolone-containing spirocyclic compounds. rsc.org

Other Metal-Catalyzed Methods: The synthesis of spiro[2.3]hexanes can also be achieved from substituted alkylidenecyclobutanes using reagents like trimethylaluminum (B3029685) and diiodomethane. researchgate.net Additionally, tin-magnesium ate complexes have been shown to catalyze the thermal annulation of methylenecyclopropanes with cyanoalkenes to form spirohexanes.

Photoinduced and Green Chemistry Approaches to Spiro[2.3]hexane Synthesis

In line with the principles of green chemistry, which aim to reduce hazardous waste and improve energy efficiency, photoinduced methods offer a sustainable alternative to traditional synthetic protocols.

A general and green protocol for synthesizing functionalized spiro[2.3]hexanes has been developed utilizing visible-light irradiation. researchgate.net This method involves the reaction of methylenecyclobutane with diazoester derivatives under blue LEDs, completely avoiding the need for catalysts or harmful additives. researchgate.net The reaction exhibits several advantages, including mild conditions, operational simplicity, scalability, and good tolerance for various functional groups. researchgate.net To demonstrate its practicality and efficiency, the synthesis was evaluated using established green chemistry metrics.

This photochemical approach represents a significant step towards the environmentally benign production of valuable spirocyclic building blocks. researchgate.net

Biocatalytic Methods for Chiral Amino Alcohol Derivatives

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform challenging chemical transformations. This approach is particularly valuable for the synthesis of chiral molecules like amino alcohols.

Engineered Amine Dehydrogenases (AmDHs): A powerful one-step method for producing chiral amino alcohols is the asymmetric reductive amination of α-hydroxy ketones using engineered AmDHs. frontiersin.orgnih.gov These enzymes, derived from amino acid dehydrogenases, use ammonia (B1221849) as the sole amino donor and exhibit high stereoselectivity, often achieving enantiomeric excesses (ee) greater than 99%. frontiersin.orgnih.gov Through directed evolution techniques like combinatorial active-site saturation testing, the activity and stability of these enzymes can be significantly improved. nih.gov

Transaminase Cascades: Transaminases are widely used for the stereoselective synthesis of chiral amines and amino alcohols. researchgate.netmdpi.com They can be employed in enzymatic cascades to produce complex molecules from simple, achiral starting materials. ucl.ac.uk For example, a de novo pathway combining a transketolase and a transaminase has been engineered in E. coli and Pichia pastoris for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT). ucl.ac.ukengconfintl.org Transaminases have also been successfully applied to produce chiral spirocyclic amines, providing key intermediates for medicinal chemistry programs. nih.gov

Lipase-Catalyzed Resolution: As mentioned previously, lipases are highly effective biocatalysts for the kinetic resolution of racemic alcohols and their derivatives, providing a reliable route to enantiopure amino alcohols. rsc.orglookchem.comjocpr.com

Derivatization and Functional Group Interconversion Strategies for 1-Aminospiro[2.3]hexan-5-ol

Once the core 1-aminospiro[2.3]hexan-5-ol structure is synthesized, its functional groups can be modified to explore structure-activity relationships or to facilitate further synthetic transformations.

Modifications at the Amino Group

The primary amino group is a versatile functional handle that can undergo a wide range of chemical modifications. These transformations are crucial for producing libraries of analogs for biological screening.

N-Acylation: The reaction of the amino group with acylating agents (e.g., acid chlorides, anhydrides) yields stable amide derivatives. This is a common strategy in medicinal chemistry to modulate properties such as solubility, stability, and receptor binding affinity.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords sulfonamides. researchgate.net This modification introduces a tetrahedral sulfonamide group that can act as a hydrogen bond acceptor and engage in different biological interactions compared to an amide.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through various methods. Reductive amination with aldehydes or ketones is a standard approach. Alternatively, direct N-alkylation with alkyl halides can be employed, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. organic-chemistry.org More advanced methods, such as Ru(II)-catalyzed N-alkylation using alcohols (via a "borrowing hydrogen" mechanism), offer an efficient and atom-economical route to N-alkylated amines. nih.gov

Carbamate Formation: The amino group can be protected or derivatized by reacting it with chloroformates or other reagents to form carbamates. A common example is the introduction of a tert-butoxycarbonyl (Boc) group, which is widely used as a protecting group in peptide and medicinal chemistry. researchgate.net

Table of Compounds

Reactions at the Hydroxyl Group

The hydroxyl group in 1-aminospiro[2.3]hexan-5-ol and its analogues

Despite a comprehensive search for scientific literature and spectral data, detailed experimental analytical characterization for the chemical compound this compound is not publicly available.

As a result, the creation of an in-depth article focusing on the advanced spectroscopic and analytical techniques for this specific compound, as outlined in the prompt, cannot be completed at this time. The necessary primary data, including high-resolution ¹H and ¹³C NMR spectra, two-dimensional NMR correlation data (COSY, HSQC, HMBC, NOESY), solid-state NMR analysis, high-resolution mass spectrometry for exact mass determination, and tandem mass spectrometry for fragmentation pathway characterization, are absent from the accessible scientific domain.

The generation of scientifically accurate and informative content, including the requested data tables and detailed research findings for each specified subsection, is contingent upon the availability of this foundational experimental data. Without access to publications or spectral databases that have characterized this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Further research and publication by the scientific community are required before a detailed analysis of this compound's spectroscopic properties can be compiled.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Aminospiro 2.3 Hexan 5 Ol Hydrochloride

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Hyphenated Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the purity assessment and analysis of complex mixtures containing 1-Aminospiro[2.3]hexan-5-ol hydrochloride.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. The compound is first separated from impurities on a chromatography column based on its polarity. The eluent is then introduced into the mass spectrometer, where the molecule is ionized and its mass-to-charge ratio (m/z) is determined. For 1-Aminospiro[2.3]hexan-5-ol (the free base, C6H11NO), the expected protonated molecule [M+H]+ would have an m/z of approximately 114.09. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. By monitoring for this specific m/z value, the purity of a sample can be quantified and potential degradation products or synthesis-related impurities can be identified.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require derivatization of the polar amine and alcohol functional groups to increase the compound's volatility. This technique separates compounds based on their boiling points and interaction with the GC column before detection by MS.

The data obtained from these methods are crucial for quality control, ensuring the compound meets the required purity specifications for any subsequent research or application.

Table 1: Predicted Mass Spectrometry Data for 1-Aminospiro[2.3]hexan-5-ol

Adductm/z (Predicted)
[M+H]⁺114.09134
[M+Na]⁺136.07328
[M-H]⁻112.07678

Data sourced from predicted values for the free base (C6H11NO). uni.lu

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule with a complex stereochemical structure like this compound, this technique is invaluable. Successful crystallization of the compound allows for the determination of absolute stereochemistry, exact bond lengths, bond angles, and the conformational preferences of the fused ring system. researchgate.net

The resulting crystal structure would confirm the spirocyclic nature of the carbon skeleton and unequivocally establish the relative orientation of the amino and hydroxyl functional groups. This information is critical for understanding the molecule's shape and how it might interact with biological targets. The conformational preferences of cyclobutane (B1203170) derivatives, which can be evaluated by X-ray diffraction, are key to understanding their structure. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds. youtube.commdpi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to vibrate at specific frequencies. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of the hydrochloride salt means the primary amine (R-NH2) will be protonated to an ammonium (B1175870) salt (R-NH3+).

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group. youtube.com

N-H Stretch: The ammonium group (NH3+) will show broad and complex absorptions between 2800-3200 cm⁻¹.

C-H Stretch: Absorptions for the sp³ C-H bonds of the cyclopropane (B1198618) and cyclobutane rings would appear just below 3000 cm⁻¹.

N-H Bend: Bending vibrations for the ammonium group are expected around 1500-1600 cm⁻¹.

C-O Stretch: A distinct peak for the C-O single bond of the alcohol is typically found in the 1050-1250 cm⁻¹ region. youtube.com

The analysis of these peaks confirms the presence of the key functional groups within the molecule. nih.govresearchgate.net

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch3200 - 3600Broad, Strong
Ammonium (N-H)Stretch2800 - 3200Broad, Strong
Alkyl (C-H)Stretch2850 - 2960Medium-Strong
Ammonium (N-H)Bend1500 - 1600Medium
Alcohol (C-O)Stretch1050 - 1250Strong

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. youtube.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, it provides valuable information about non-polar bonds. For this compound, the carbon-carbon bonds of the spirocyclic skeleton would be expected to produce distinct signals in the Raman spectrum, offering insights into the strained ring system that may be weak or absent in the IR spectrum.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C6H12ClNO, this analysis is used to confirm its stoichiometric composition and purity. achemblock.com An experimentally determined composition that closely matches the theoretical values provides strong evidence for the compound's identity and that it is free from significant impurities.

Table 3: Elemental Composition of this compound (C6H12ClNO)

ElementAtomic MassNumber of AtomsTotal MassTheoretical Mass %
Carbon (C)12.011672.06648.16%
Hydrogen (H)1.0081212.0968.09%
Chlorine (Cl)35.453135.45323.70%
Nitrogen (N)14.007114.0079.36%
Oxygen (O)15.999115.99910.69%
Total--149.621100.00%

Based on a molecular weight of 149.62 g/mol. achemblock.com

Chiroptical Spectroscopy for Stereochemical Purity and Conformation

1-Aminospiro[2.3]hexan-5-ol is a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereochemical aspects. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

For a sample of this compound that is enantiomerically pure, a characteristic CD spectrum would be observed. This spectrum can serve as a fingerprint for a specific enantiomer, allowing for the determination of enantiomeric excess (ee) in a sample. Furthermore, theoretical calculations can be used to predict the CD spectrum for a given absolute configuration, and by matching the experimental spectrum to the calculated one, the absolute stereochemistry of the molecule can be assigned.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiroptical properties of optically active molecules. creative-proteomics.com As a chiral compound, this compound possesses non-superimposable mirror image structures (enantiomers), making it an ideal candidate for analysis by CD spectroscopy. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing valuable information about its absolute configuration and conformation in solution. creative-biostructure.commtoz-biolabs.com

The CD spectrum is generated by plotting the difference in absorbance (ΔA) or molar ellipticity [θ] against the wavelength. The resulting spectral bands, known as Cotton effects, can be either positive or negative and are characteristic of the molecule's unique three-dimensional structure. For a molecule like this compound, the chromophores, which are the parts of the molecule that absorb light, are the amino (-NH2) and hydroxyl (-OH) groups. While these groups themselves are not strongly chromophoric in the accessible UV region, their spatial arrangement within the rigid spirocyclic framework dictates the chiroptical response.

Detailed Research Findings

While specific experimental CD spectra for this compound are not extensively documented in publicly available literature, the principles of CD spectroscopy allow for a detailed theoretical analysis of its expected chiroptical behavior. The analysis would focus on two key aspects: determining the absolute configuration of its stereocenters and understanding its conformational preferences in solution.

Determination of Absolute Configuration: The sign of the Cotton effects in a CD spectrum can be correlated to the absolute configuration (R/S) of the chiral centers in the molecule. mtoz-biolabs.comnih.gov By comparing the experimentally obtained CD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory - TDDFT), the absolute configuration can be unequivocally assigned. nih.gov Typically, enantiomers will produce mirror-image CD spectra. nih.gov For instance, if the (1R, 5S)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (1S, 5R)-enantiomer would be expected to show a negative Cotton effect of similar magnitude at the same wavelength.

A hypothetical study of this compound would involve dissolving the compound in a suitable solvent, such as methanol, and recording its CD spectrum over a range of UV wavelengths. The resulting data would provide a unique spectral fingerprint for each enantiomer.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a CD spectroscopic analysis of the two enantiomers of this compound.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Cotton Effect
(1R, 5S)-1-Aminospiro[2.3]hexan-5-ol hydrochloride215+5.2 x 10³Positive
(1S, 5R)-1-Aminospiro[2.3]hexan-5-ol hydrochloride215-5.1 x 10³Negative

Structure Activity Relationship Sar Investigations of 1 Aminospiro 2.3 Hexan 5 Ol Derivatives in Academic Research

Influence of the Spiro[2.3]hexane Scaffold on Molecular Recognition and Binding Affinities

The spiro[2.3]hexane core is a unique three-dimensional scaffold that imparts significant conformational rigidity to a molecule. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring creates a compact and spatially well-defined structure.

In the context of 1-Aminospiro[2.3]hexan-5-ol, this scaffold would orient the amino and hydroxyl functional groups in specific vectors, influencing how the molecule presents these key interacting groups to a receptor or enzyme active site. The novelty and constrained nature of the spiro[2.3]hexane system make it an attractive scaffold for exploring new chemical space in drug discovery, moving away from more traditional, flexible aliphatic or flat aromatic systems. Research on other spirocyclic compounds has demonstrated that such scaffolds can lead to improved metabolic stability and oral bioavailability.

Stereochemical Effects on Molecular Interactions and Biological Potential

The 1-Aminospiro[2.3]hexan-5-ol structure possesses multiple stereocenters, leading to the potential for several stereoisomers. It is a well-established principle in medicinal chemistry that the biological activity of a chiral molecule can be highly dependent on its stereochemistry. Different stereoisomers of a compound can exhibit vastly different potencies, efficacies, and even different pharmacological profiles.

For 1-Aminospiro[2.3]hexan-5-ol derivatives, the relative orientation of the amino and hydroxyl groups will be dictated by the stereochemistry at the carbon atoms to which they are attached. This precise spatial arrangement is critical for forming specific interactions, such as hydrogen bonds, with amino acid residues in a biological target. For instance, one stereoisomer might position the amino and hydroxyl groups for optimal bidentate binding to a receptor, while another isomer would present these groups in a less favorable orientation, resulting in weaker or no binding. The synthesis of stereochemically pure isomers is therefore a critical step in the investigation of such compounds to fully elucidate their biological potential.

Role of Amino and Hydroxyl Functional Groups in Ligand-Target Interactions

The amino and hydroxyl groups are key pharmacophoric features of the 1-Aminospiro[2.3]hexan-5-ol scaffold. These polar, hydrogen-bonding groups are frequently involved in crucial interactions with biological targets.

Amino Group: The primary amino group can act as a hydrogen bond donor. In its protonated form (at physiological pH), it can also form ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in a protein. The position of this group on the spirocyclic scaffold would be a critical determinant of its ability to engage with such residues.

Hydroxyl Group: The hydroxyl group can function as both a hydrogen bond donor and acceptor. This versatility allows it to form a variety of interactions with the side chains of amino acids such as serine, threonine, tyrosine, and histidine, as well as with the peptide backbone.

The combined presence of both an amino and a hydroxyl group in a fixed orientation, as dictated by the spiro[2.3]hexane core, could allow for specific and high-affinity binding to targets that have complementary hydrogen-bonding and charged functionalities.

Conformational Rigidity and Flexibility Analysis in SAR Studies

The spiro[2.3]hexane framework is considered a rigid scaffold. This rigidity is a key feature in SAR studies as it simplifies the interpretation of binding data. With fewer accessible conformations, it is easier to build a pharmacophore model that describes the optimal spatial arrangement of functional groups for biological activity.

While the core is rigid, modifications to the amino and hydroxyl groups, or the addition of substituents elsewhere on the scaffold, would introduce some degree of flexibility. For example, converting the primary amine to a secondary or tertiary amine would alter its hydrogen bonding capacity and introduce different conformational preferences for the substituents on the nitrogen atom. Computational methods, such as molecular mechanics and quantum mechanics calculations, would be invaluable in analyzing the conformational space of such derivatives and correlating specific low-energy conformations with observed biological activity.

Bioisosteric Modifications within the Aminospiro[2.3]hexan-5-ol Framework

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug optimization. For 1-Aminospiro[2.3]hexan-5-ol, several bioisosteric modifications could be explored to fine-tune its properties.

Original Functional Group Potential Bioisosteres Rationale for Modification
Hydroxyl (-OH)Thiol (-SH)Alters hydrogen bonding properties and potential for metal chelation.
Methoxy (-OCH3)Acts as a hydrogen bond acceptor but not a donor, probes the importance of the hydroxyl proton.
Fluorine (-F)Can act as a weak hydrogen bond acceptor and can alter metabolic stability.
Amino (-NH2)Hydroxylamine (-NHOH)Modifies basicity and hydrogen bonding capabilities.
Methylamino (-NHCH3)Investigates the effect of N-alkylation on binding and physicochemical properties.
Guanidine (-NH-C(=NH)NH2)Introduces a more basic group with different hydrogen bonding patterns.

These modifications would allow medicinal chemists to systematically probe the SAR of the 1-Aminospiro[2.3]hexan-5-ol scaffold, leading to a better understanding of the structural requirements for biological activity and potentially identifying derivatives with improved potency, selectivity, and pharmacokinetic properties.

Mechanistic Research on Molecular Interactions and Pathways Involving Aminospirocyclic Compounds in Vitro Studies

Investigations of Enzyme Inhibition Mechanisms in Aminospirocyclic Analogues

The unique three-dimensional structure of aminospirocyclic compounds makes them intriguing candidates for enzyme inhibitors. Research into their analogues has revealed mechanisms for potent and selective enzyme inhibition. For example, studies on analogues of aminoglutethimide (B1683760), where the piperidine-2,6-dione ring was replaced with an azabicyclo[3.1.0]hexane-2,4-dione ring, have demonstrated selective inhibition of the aromatase enzyme. nih.gov

These investigations explore structural features responsible for inhibitory activity. nih.gov The unsubstituted analogue, 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, showed slightly more potent inhibition of aromatase than aminoglutethimide but did not inhibit the cholesterol side chain cleavage (CSCC) enzyme. nih.gov Further substitution on the azabicyclo[3.1.0]hexane ring system led to a significant increase in potency and selectivity. Specifically, N-butyl and N-pentyl substituted analogues were found to be approximately 100 times more potent as aromatase inhibitors than the parent compound, aminoglutethimide, while showing no significant activity toward the CSCC enzyme. nih.gov

Spectroscopic analysis indicated that these compounds interact with the aromatase enzyme, exhibiting Type II difference spectra, which is characteristic of compounds that bind to the heme iron of cytochrome P450 enzymes. nih.gov The binding affinity (Ks) and inhibitory constant (Ki) values quantify the potency of these interactions. nih.gov

Table 1: Aromatase Inhibition by Aminospirocyclic Analogues nih.gov
CompoundAromatase Ki (μM)Aromatase Ks (μM)CSCC Enzyme Inhibition
Aminoglutethimide (1)1.80.13Inhibitory
1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a)1.20.08Non-inhibitory
1-(4-aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9e)0.015Not ReportedNon-inhibitory
1-(4-aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9f)0.020.01Non-inhibitory

Cell-Based Assays for Studying Molecular and Cellular Pathways

Cell-based assays are indispensable tools for evaluating the biological activity of compounds in a physiologically relevant context. nih.gov These assays utilize living cells to measure a wide range of cellular processes, including proliferation, toxicity, and the modulation of signaling pathways. nih.govpharmaron.com For aminospirocyclic compounds, these assays bridge the gap between biochemical activity and cellular effects, providing data on cell permeability and target engagement within the native cellular environment. youtube.com

Protein phosphorylation is a key post-translational modification that regulates a multitude of cellular signaling pathways. free.frnih.gov Dysregulation of these pathways is a hallmark of many diseases. Mass spectrometry and immunoaffinity techniques are powerful methods used to detect and quantify changes in protein phosphorylation upon treatment with a compound. free.frnih.gov

In vitro studies of cyclic compounds, such as certain estrone (B1671321) analogues, have demonstrated effects on key signaling proteins. These studies have shown increased phosphorylation of the retinoblastoma protein (pRB) and the cyclin-dependent kinase inhibitor p27Kip1. mdpi.com Furthermore, they have revealed time-dependent modulation of critical signaling cascades, including the JNK, Erk1/2, and Akt/mTOR pathways. mdpi.com Such analyses are crucial for understanding how aminospirocyclic frameworks might influence cell fate decisions by altering the phosphorylation state of the proteome. The methodologies employed allow for the identification of specific phosphorylation sites and the kinases involved, thereby mapping the compound's impact on cellular signaling networks. free.frresearchgate.net

Many therapeutic strategies aim to halt the proliferation of pathological cells by inducing cell cycle arrest or programmed cell death (apoptosis). nih.gov Flow cytometry is a primary technique used to investigate these phenomena. nih.gov By staining DNA with fluorescent dyes like propidium (B1200493) iodide, researchers can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify a sub-G1 peak indicative of apoptotic cells. nih.govmdpi.com

Studies on spiro-fused heterocyclic compounds containing frameworks like 3-spiro[3-azabicyclo[3.1.0]-hexane]oxindole have demonstrated significant antiproliferative activity against various tumor cell lines. mdpi.com These compounds perturb cell cycle progression, leading to an accumulation of cells in the SubG1 and G0/G1 phases. mdpi.com The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the potency of a compound in inhibiting cell proliferation. mdpi.com

Table 2: Antiproliferative Activity of Spiro-Fused Heterocyclic Compounds (72h treatment) mdpi.com
Cell LineDescriptionIC50 Range (μM)
JurkatAcute T cell leukemia2 - 10
K-562Human erythroleukemia2 - 10
HeLaCervical carcinoma2 - 10
Sk-mel-2Melanoma2 - 10

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govmayo.edu Both pathways converge on the activation of a cascade of proteases called caspases. mayo.edu Assays measuring the activity of key caspases, such as caspase-3, caspase-8 (extrinsic pathway), and caspase-9 (intrinsic pathway), are used to dissect the mechanism of apoptosis induction. frontiersin.org For instance, the activation of both caspase-8 and -9 suggests the involvement of both pathways in the cellular response to a compound. frontiersin.org

Receptor Binding Studies and Selectivity Profiling

A crucial aspect of drug discovery is ensuring that a compound interacts selectively with its intended target to maximize efficacy and minimize off-target effects. nih.govenzymlogic.com Receptor binding assays are used to determine the affinity of a compound for a specific receptor and its ability to displace a known radiolabeled ligand. These studies yield important parameters like the dissociation constant (Kd) or the inhibitory constant (Ki), which quantify the binding affinity. researchgate.net

Exploration of Molecular Targets and Ligand Binding Modes for Aminospirocyclic Frameworks

Identifying the direct molecular target of a compound and understanding how it binds are central goals of mechanistic research. Computational methods, such as molecular docking, are often used in conjunction with experimental data to predict and analyze ligand-receptor interactions. researchgate.net These models can predict how a ligand fits into a binding pocket and which residues are critical for the interaction. nih.gov

X-ray crystallography provides high-resolution structural information of a ligand bound to its target, revealing the precise binding mode. nih.gov Such studies can show how a specific chemical motif, like a hydroxy-amine group, establishes a conserved network of hydrogen bonds with the receptor, while other parts of the molecule form distinct interactions that contribute to affinity and selectivity. nih.gov For complex scaffolds like aminospirocyclic compounds, understanding the binding mode is key. Research has shown that ligands can bind to transient or "cryptic" pockets that are not apparent in the unbound (apo) protein structure, and that specific ligand features can induce the formation of these pockets. nih.govmdpi.com The ability of conformationally constrained frameworks, such as spirocycles, to form specific secondary structures can stabilize binding conformations required to interact with diverse and sometimes non-obvious binding sites, including allosteric sites distant from the primary active site. mdpi.com This detailed structural insight is invaluable for the rational design and optimization of new, more potent, and selective aminospirocyclic compounds. nih.gov

Future Research Directions and Unexplored Avenues for 1 Aminospiro 2.3 Hexan 5 Ol Hydrochloride and Spiro 2.3 Hexane Chemistry

Innovation in Synthetic Methodologies for Enhanced Accessibility and Diversity

The accessibility of novel spirocyclic compounds is fundamental to their exploration in drug discovery. nih.gov Recent years have seen significant progress in developing new synthetic routes to spiro[2.3]hexane derivatives, moving beyond classical methods to offer greater efficiency, diversity, and scalability. rsc.orgresearchgate.net Innovations focus on catalyst-free approaches, the use of environmentally benign solvents like water, and stereocontrolled methods to access specific isomers. researchgate.netresearchgate.net For instance, a photoinduced, additive-free approach has been developed for synthesizing functionalized spiro[2.3]hexanes under mild conditions. researchgate.net Another key area is the diastereoselective rhodium-catalyzed cyclopropanation, which has been used to create complex spiro analogues of L-glutamic acid. beilstein-journals.org These advanced methodologies are crucial for building diverse libraries of spiro[2.3]hexane-based compounds for screening.

Synthetic MethodKey FeaturesPotential AdvantagesReference
Photoinduced Ring-ExpansionVisible-light irradiation, catalyst-freeMild conditions, operational simplicity, green chemistry researchgate.net
Rhodium-Catalyzed CyclopropanationDiastereoselective introduction of a cyclopropane (B1198618) ringHigh stereocontrol for creating specific "frozen" analogues beilstein-journals.org
"On-Water" SynthesisUses water as the sole solventEnvironmentally friendly, high yields, broad substrate scope researchgate.net
Me3Al/CH2I2 Reagent SystemSolvent-dependent selective formation of spiro[2.2]pentanes or spiro[2.3]hexanesTunable synthesis for different spirocyclic systems researchgate.net

Advancements in Computational Tools for De Novo Design and Optimization

Computational chemistry has become an indispensable tool for accelerating the design of novel therapeutic agents. encyclopedia.pub For spiro[2.3]hexane chemistry, computational methods are employed to predict molecular properties, understand reaction mechanisms, and prioritize compounds for synthesis based on their three-dimensional geometry. nih.govacs.org Computational descriptors, such as the fraction of sp3-hybridized carbons (Fsp3), are used to evaluate and select for molecules with greater three-dimensionality, a characteristic feature of spirocycles that is often associated with successful drug candidates. nih.gov Furthermore, Density Functional Theory (DFT) calculations help elucidate complex reaction pathways, such as the triplet carbene intermediate addition in the formation of spiro-bicyclic compounds, enabling the optimization of reaction conditions for desired outcomes. acs.org These in silico tools allow for the rational, de novo design of spiro[2.3]hexane derivatives with tailored properties for specific biological targets.

Exploration of Novel Biological Targets for Spiro[2.3]hexane-based Scaffolds

The unique topology of spiro[2.3]hexane makes it an attractive scaffold for targeting a wide array of biological systems. atomfair.com Researchers are increasingly exploring the potential of these compounds beyond traditional targets. While many spirocycles have been investigated for activity against G protein-coupled receptors (GPCRs), newer applications are emerging. researchgate.net For example, spirocyclic scaffolds have been profiled as potential modulators of the nicotinamide (B372718) N-methyltransferase (NNMT) enzyme, which is implicated in metabolism and cancer. nih.gov Other studies have designed spiro[2.3]hexane derivatives as conformationally restricted analogues of neurotransmitters like L-glutamic acid to target glutamate (B1630785) receptors with high selectivity. beilstein-journals.org Additionally, recent work has demonstrated the potent antimicrobial and antioxidant activities of certain spiro[chromane-pyrimidine] hybrids, highlighting their potential in combating infectious diseases and oxidative stress-related conditions. mdpi.comnih.gov

Biological Target ClassSpecific ExampleTherapeutic AreaReference
EnzymesNicotinamide N-methyltransferase (NNMT)Metabolic disorders, Oncology nih.gov
Neurotransmitter ReceptorsGlutamate Receptors (GluRs)Neurological disorders (e.g., schizophrenia, Parkinson's) beilstein-journals.org
G Protein-Coupled Receptors (GPCRs)General modulatorsVarious CNS and peripheral disorders researchgate.netatomfair.com
Microbial TargetsBacterial cell membranesInfectious Diseases mdpi.comnih.gov
Oxidative Stress PathwaysFree radical scavengingOxidative stress-related pathologies mdpi.comnih.gov

Development of Chemical Probes for Biological System Interrogation

The structural rigidity and synthetic tractability of spirocyclic systems make them excellent candidates for the development of chemical probes. These tools are designed to interact with and report on biological processes in real-time. encyclopedia.pub A prominent example is the use of spirocyclic xanthene-based molecules as fluorescent probes. encyclopedia.pubnih.gov These probes can exist in a dynamic equilibrium between a non-fluorescent spirocyclic form and a fluorescent open form. This equilibrium can be controlled by external triggers such as pH changes, chelation with metal ions, or specific enzymatic reactions, allowing for the targeted labeling of organelles, the detection of small molecules, and the visualization of biological events within living cells. encyclopedia.pubnih.gov The development of spiro[2.3]hexane-based probes could offer new tools with unique physicochemical properties for interrogating complex biological systems.

Application of High-Throughput Synthesis and Screening in Spirocyclic Compound Discovery

To fully exploit the potential of the spiro[2.3]hexane scaffold, methods for rapid synthesis and evaluation are essential. High-throughput experimentation and parallel synthesis platforms are becoming critical tools in modern drug discovery. spirochem.com These technologies allow for the simultaneous testing of numerous reaction parameters to quickly identify the most effective conditions for synthesis. spirochem.com By employing parallel chemistry in 24- or 96-well plate formats, large libraries of diverse spirocyclic compounds can be efficiently generated. This approach significantly accelerates the identification and optimization of lead compounds by allowing medicinal chemists to explore a much wider chemical space in a shorter amount of time. spirochem.com Applying these high-throughput methods to the spiro[2.3]hexane core will undoubtedly hasten the discovery of novel bioactive agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.